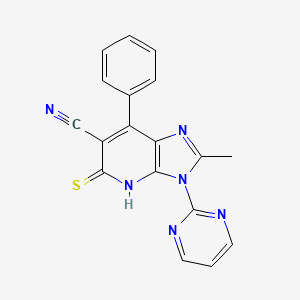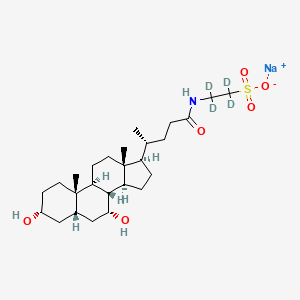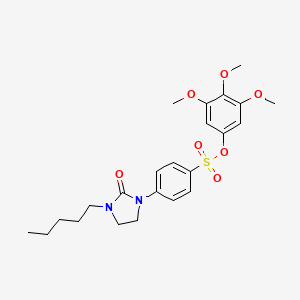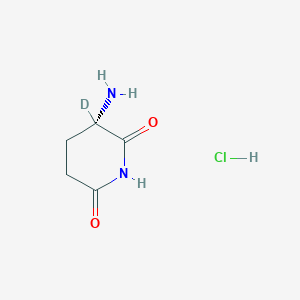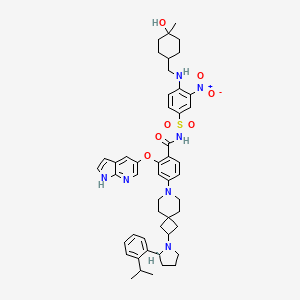
Sonrotoclax
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sonrotoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL2). This compound has shown significant promise in overcoming resistance to first-generation BCL2 inhibitors, such as venetoclax, particularly in hematologic malignancies . This compound is currently under investigation in multiple clinical trials for its efficacy and safety in treating various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sonrotoclax is synthesized through a series of chemical reactions that involve the formation of multiple bonds and the introduction of various functional groups. The synthetic route typically starts with the preparation of key intermediates, which are then subjected to further chemical transformations to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented at various stages of production to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sonrotoclax undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the chemical reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired chemical transformations and to minimize side reactions .
Major Products Formed
The major products formed from the chemical reactions of this compound include various intermediates and by-products, which are subsequently purified to obtain the final compound. The purity and yield of the final product are critical for its efficacy and safety in clinical applications .
Applications De Recherche Scientifique
Sonrotoclax has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of apoptosis and the role of BCL2 in cell survival.
Biology: Investigated for its effects on various cellular processes, including cell death and proliferation.
Medicine: Evaluated for its potential as a therapeutic agent in the treatment of hematologic malignancies and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BCL2
Mécanisme D'action
Sonrotoclax exerts its effects by specifically binding to and inhibiting the activity of the pro-survival protein BCL2. This inhibition disrupts the interaction between BCL2 and pro-apoptotic proteins, such as BCL2-associated X protein and BCL2 antagonist/killer 1, thereby promoting apoptosis in malignant cells. The crystal structure of BCL2 in complex with this compound reveals a novel binding mode that explains its potency and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venetoclax: A first-generation BCL2 inhibitor that has shown efficacy in treating chronic lymphocytic leukemia but is limited by the development of resistance.
Navitoclax: Another BCL2 inhibitor that targets multiple BCL2 family proteins but has a higher toxicity profile compared to sonrotoclax.
Uniqueness of this compound
This compound is unique in its ability to overcome resistance to venetoclax, particularly in cases involving BCL2 mutations such as G101V. It demonstrates stronger cytotoxic activity and more profound tumor growth inhibition in various hematologic cancer cells compared to venetoclax. Additionally, this compound has a shorter half-life and does not accumulate in the body, which may contribute to its improved safety profile .
Propriétés
Numéro CAS |
2383086-06-2 |
|---|---|
Formule moléculaire |
C49H59N7O7S |
Poids moléculaire |
890.1 g/mol |
Nom IUPAC |
N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-4-[2-[(2S)-2-(2-propan-2-ylphenyl)pyrrolidin-1-yl]-7-azaspiro[3.5]nonan-7-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C49H59N7O7S/c1-32(2)39-7-4-5-8-40(39)43-9-6-22-55(43)36-28-49(29-36)19-23-54(24-20-49)35-10-12-41(45(26-35)63-37-25-34-16-21-50-46(34)52-31-37)47(57)53-64(61,62)38-11-13-42(44(27-38)56(59)60)51-30-33-14-17-48(3,58)18-15-33/h4-5,7-8,10-13,16,21,25-27,31-33,36,43,51,58H,6,9,14-15,17-20,22-24,28-30H2,1-3H3,(H,50,52)(H,53,57)/t33?,43-,48?/m0/s1 |
Clé InChI |
ZQTKOYMWCCSKON-HCWAPQBJSA-N |
SMILES isomérique |
CC(C)C1=CC=CC=C1[C@@H]2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
SMILES canonique |
CC(C)C1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
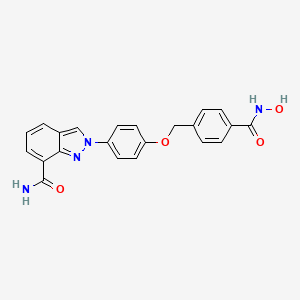

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)



